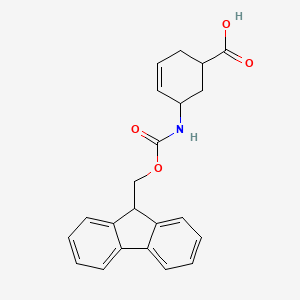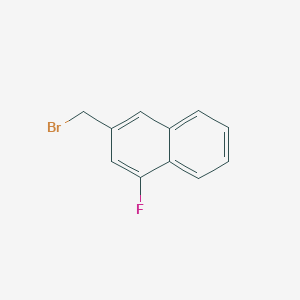![molecular formula C7H8F2N2 B8184706 [2-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184706.png)
[2-(Difluoromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Difluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)phenyl]hydrazine typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the attachment of a hydrazine group. One common method involves the reaction of 2-(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: [2-(Difluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylphenyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction can produce hydrazine derivatives with varying degrees of substitution .
科学的研究の応用
Chemistry: In chemistry, [2-(Difluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable intermediate in the development of new drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its ability to introduce difluoromethyl groups into various substrates makes it a versatile reagent in the synthesis of high-value products .
作用機序
The mechanism of action of [2-(Difluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and participate in various non-covalent interactions, enhancing the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
類似化合物との比較
[2-(Trifluoromethyl)phenyl]hydrazine: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.
[2-(Methyl)phenyl]hydrazine: Lacks the fluorine atoms, resulting in lower chemical stability and different biological activity.
[2-(Chloromethyl)phenyl]hydrazine:
Uniqueness: [2-(Difluoromethyl)phenyl]hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial applications .
特性
IUPAC Name |
[2-(difluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-3-1-2-4-6(5)11-10/h1-4,7,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQYYOXDXHWMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184713.png)



